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Compound of Interest

Compound Name: beta-Citraurin

CAS No.: 650-69-1

Cat. No.: B162417

Get Quote

Introduction: The Chromatic Challenge of β-
Citraurin
β-Citraurin is a prominent apocarotenoid, a class of natural pigments derived from the oxidative

cleavage of carotenoids. It is notably responsible for the vibrant orange and red hues in the

peel of citrus fruits, particularly mandarins (Citrus reticulata)[1]. As a C30 apocarotenoid, its

structure comprises a long polyene chain, a β-ionone ring featuring a hydroxyl group, and a

terminal aldehyde functionality. This unique combination of functional groups contributes to its

distinct color and potential biological activities, making its unambiguous structural

characterization a critical task for researchers in natural products chemistry, food science, and

drug development.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive

analytical technique for the complete structural elucidation of organic molecules like β-citraurin

in solution. Its ability to probe the chemical environment of individual atomic nuclei provides

unparalleled insight into the molecular framework, stereochemistry, and connectivity. This
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application note provides a comprehensive guide for researchers on the application of one-

dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the structural elucidation of

β-citraurin.

The NMR Approach: From Fundamental Principles
to Advanced Correlation Spectroscopy
The structural elucidation of β-citraurin by NMR spectroscopy is a systematic process that

begins with simple 1D experiments and progresses to more complex 2D correlation techniques.

The causality behind this workflow is to build a comprehensive picture of the molecule piece by

piece.

¹H NMR Spectroscopy: This is the initial and most fundamental NMR experiment. It provides

information about the number of different types of protons in the molecule, their chemical

environment (indicated by the chemical shift), their relative numbers (from integration), and

the number of neighboring protons (through spin-spin coupling). For β-citraurin, the ¹H NMR

spectrum will reveal characteristic signals for the olefinic protons of the polyene chain, the

methyl groups, the protons on the β-ionone ring, and the distinct downfield signal of the

aldehydic proton.

¹³C NMR Spectroscopy: This technique provides a spectrum of the carbon backbone of the

molecule. Each unique carbon atom gives a distinct signal, allowing for a direct count of the

non-equivalent carbons. The chemical shift of each carbon signal is highly indicative of its

functional group and hybridization state (sp³, sp², or sp). In the case of β-citraurin, we expect

to observe signals for the sp³ carbons of the β-ionone ring and the methyl groups, the

numerous sp² carbons of the polyene chain, and the characteristic downfield signal of the

carbonyl carbon of the aldehyde.

2D NMR Spectroscopy: While 1D NMR provides foundational information, 2D NMR

experiments are indispensable for unambiguously connecting the different parts of the

molecular puzzle. These experiments correlate signals from different nuclei, revealing their

connectivity through chemical bonds.

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that

are coupled to each other, typically through two or three bonds. It is instrumental in
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identifying spin systems, such as the protons within the β-ionone ring and along the

polyene chain.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment

correlates protons directly attached to carbon atoms. It is a powerful tool for assigning the

proton signal to its corresponding carbon atom, effectively mapping the ¹H and ¹³C spectra

to each other.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations

between protons and carbons that are separated by two or three bonds (and sometimes

four in conjugated systems). HMBC is crucial for piecing together the entire molecular

structure by identifying long-range connectivities, for instance, from methyl protons to

quaternary carbons in the polyene chain and the β-ionone ring.

Experimental Protocols
Sample Preparation
Proper sample preparation is paramount for acquiring high-quality NMR data. Carotenoids like

β-citraurin are susceptible to degradation by light, heat, and oxidation.

Isolation and Purification: β-Citraurin should be isolated from its natural source (e.g., citrus

peel) using appropriate chromatographic techniques, such as column chromatography or

preparative HPLC, to ensure high purity.

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for

carotenoids. It offers good solubility and its residual solvent peak does not typically interfere

with the signals of interest. For some applications, deuterated methanol (CD₃OD) or a

mixture of solvents may be used.

Sample Concentration: A concentration of 5-10 mg of purified β-citraurin in 0.5-0.7 mL of

deuterated solvent is generally sufficient for most modern NMR spectrometers.

Handling Precautions: To prevent degradation, the sample should be prepared under dim

light and stored in an amber NMR tube. It is also advisable to degas the solvent to remove

dissolved oxygen.
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NMR Data Acquisition
The following parameters are provided as a general guideline for a 500 MHz NMR

spectrometer. Optimization may be required based on the specific instrument and sample

concentration.
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Experiment Key Parameters Purpose

¹H NMR

Pulse Program: zg30; Number

of Scans: 16-64; Spectral

Width: 12-16 ppm; Acquisition

Time: ~3-4 s; Relaxation

Delay: 2 s

To obtain a high-resolution

proton spectrum for initial

analysis of proton types,

integration, and coupling

patterns.

¹³C NMR

Pulse Program: zgpg30;

Number of Scans: 1024-4096;

Spectral Width: 200-240 ppm;

Acquisition Time: ~1-2 s;

Relaxation Delay: 2 s

To obtain a proton-decoupled

carbon spectrum to identify the

number and types of carbon

atoms.

COSY

Pulse Program: cosygpqf;

Number of Scans: 2-4 per

increment; Increments in F1:

256-512; Spectral Width (F1 &

F2): 12-16 ppm

To establish proton-proton

coupling networks and identify

spin systems.

HSQC

Pulse Program:

hsqcedetgpsisp2.3; Number of

Scans: 2-8 per increment;

Increments in F1: 256-512;

Spectral Width F2: 12-16 ppm;

Spectral Width F1: 160-200

ppm

To correlate directly bonded

proton and carbon atoms for

unambiguous assignment.

HMBC

Pulse Program: hmbcgplpndqf;

Number of Scans: 8-32 per

increment; Increments in F1:

256-512; Spectral Width F2:

12-16 ppm; Spectral Width F1:

200-240 ppm; Long-range

coupling delay (D6): optimized

for 8-10 Hz

To identify long-range (2-3

bond) proton-carbon

correlations to establish the

overall molecular framework.

Data Analysis and Structural Elucidation
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The following is a representative interpretation of the NMR data for β-citraurin. The chemical

shifts provided are based on known data for structurally similar carotenoids and

apocarotenoids and serve as a guide for the elucidation process.

Representative ¹H and ¹³C NMR Data for β-Citraurin
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Position
¹³C Chemical Shift

(δc, ppm)

¹H Chemical Shift

(δн, ppm)
Multiplicity, J (Hz)

1 36.5 - -

2 48.9 ~1.60 m

3 65.1 ~4.00 m

4 42.7 ~2.05, ~2.40 m

5 129.8 - -

6 138.2 - -

7 126.5 ~6.15 d, 16.0

8 137.5 ~6.18 d, 16.0

9 136.9 - -

10 131.5 ~6.65 m

11 125.8 ~6.40 m

12 138.0 ~6.70 m

13 136.5 - -

14 132.8 ~6.95 m

15 130.2 ~6.35 m

15' 130.5 ~6.38 m

14' 133.0 ~7.00 m

13' 136.8 - -

12' 138.5 ~6.75 m

11' 126.0 ~6.45 m

10' 132.0 ~6.80 m

9' 137.2 - -

8' 191.2 9.45 s
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16 28.9 1.05 s

17 21.7 1.73 s

18 12.8 1.98 s

19 12.9 2.02 s

20 13.0 2.00 s

19' 13.1 2.03 s

20' 13.2 2.01 s

Step-by-Step Interpretation
Analysis of ¹H NMR Spectrum:

The downfield singlet at δн 9.45 ppm is characteristic of an aldehydic proton (H-8').

The complex olefinic region between δн 6.0 and 7.5 ppm corresponds to the protons of

the conjugated polyene chain. The large coupling constants (~16 Hz) for H-7 and H-8

confirm their trans relationship.

The singlets in the upfield region (δн 1.0-2.1 ppm) are assigned to the various methyl

groups.

The multiplet around δн 4.00 ppm is indicative of a proton attached to a carbon bearing a

hydroxyl group (H-3).

The remaining multiplets in the upfield region arise from the methylene protons of the β-

ionone ring.

Analysis of ¹³C NMR Spectrum:

The signal at δc 191.2 ppm is unequivocally assigned to the aldehydic carbonyl carbon (C-

8').

The numerous signals between δc 125 and 140 ppm belong to the sp² carbons of the

polyene chain and the β-ionone ring.
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The signal at δc 65.1 ppm is characteristic of a hydroxyl-bearing carbon (C-3).

The upfield signals correspond to the sp³ carbons of the β-ionone ring and the methyl

groups.

2D NMR Correlation Analysis:

COSY: The COSY spectrum will show correlations between H-2, H-3, and the H-4 protons,

confirming the spin system within the β-ionone ring. It will also reveal the coupling network

along the polyene chain, connecting adjacent olefinic protons.

HSQC: This spectrum provides direct one-bond C-H correlations, allowing for the

unambiguous assignment of protonated carbons. For example, the proton at δн 9.45 ppm

will correlate with the carbon at δc 191.2 ppm, confirming the C-8'/H-8' assignment.

HMBC: This is the key experiment for establishing the overall structure. Key long-range

correlations would include:

Correlations from the methyl protons (H-16, H-17) to the quaternary carbon C-1 and the

other carbons of the β-ionone ring, confirming its structure.

Correlations from the polyene chain methyl protons (H-18, H-19, H-20, H-19', H-20') to

the adjacent olefinic carbons, allowing for the precise placement of these methyl groups

along the chain.

A crucial correlation from the aldehydic proton (H-8') to the adjacent carbon C-9' would

confirm the end of the polyene chain.

Visualization of Experimental Workflow and
Structural Correlations
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Caption: Experimental workflow for the structural elucidation of β-citraurin by NMR.

Caption: Key HMBC correlations for confirming the structure of β-citraurin.

Conclusion
NMR spectroscopy provides an indispensable toolkit for the complete and unambiguous

structural elucidation of β-citraurin. A systematic approach, beginning with 1D ¹H and ¹³C NMR

and progressing to 2D COSY, HSQC, and HMBC experiments, allows for the comprehensive

assignment of all proton and carbon signals and the definitive establishment of the molecular

framework. The protocols and data interpretation strategies outlined in this application note

serve as a robust guide for researchers in natural product chemistry, food science, and related

fields, enabling them to confidently characterize β-citraurin and other complex carotenoids. The
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self-validating nature of combining these different NMR techniques ensures a high degree of

confidence in the final determined structure.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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